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Physicochemical Profile, Synthetic Pathways, and Medicinal Utility

Executive Summary

5-Methyl-4-phenylthiazole (CAS 1826-18-2) represents a critical heteroaromatic scaffold in
modern drug discovery, serving as a bioisostere for pyridine and imidazole moieties in kinase
inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Unlike its isomer 4-methyl-5-
phenylthiazole, this specific regioisomer offers a unique steric and electronic profile due to the
positioning of the lipophilic phenyl group at C4 and the electron-donating methyl group at C5.
This guide provides a comprehensive technical analysis of its properties, a validated Hantzsch
synthesis protocol, and a strategic map of its reactivity for downstream functionalization.

Part 1: Structural & Physicochemical
Characterization[1]

The physicochemical behavior of 5-methyl-4-phenylthiazole is governed by the electron-
deficient nature of the thiazole ring, modulated by the conjugation of the C4-phenyl ring and the
hyperconjugative donation of the C5-methyl group.
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Property Data Notes
IUPAC Name 5-Methyl-4-phenyl-1,3-thiazole
Distinct from 4-methyl isomer
CAS Number 1826-18-2
(19968-61-7)
Molecular Formula C10HsNS
Molecular Weight 175.25 g/mol

Physical State

Viscous Oil / Low-melting Solid

Tendency to supercool;

crystallizes upon high purity.[1]

Highly lipophilic; requires

LogP (Predicted) ~3.0 organic co-solvents (DMSO,
DCM).
] ] Weak base; protonation occurs
pKa (Conjugate Acid) ~2.5-3.0
at N3.
Solubility DCM, THF, DMSO, Ethanol Insoluble in water.

Spectral Fingerprint (*H-NMR)

The proton NMR spectrum is diagnostic for confirming regiochemistry, particularly the distinct

chemical shift of the C2-proton.

e C2-H: 0 8.70 — 8.90 ppm (Singlet). This proton is highly deshielded due to the adjacent

nitrogen and sulfur atoms.

e Phenyl-H: 6 7.30 — 7.65 ppm (Multiplet, 5H).

e C5-CHs: 0 2.40 — 2.55 ppm (Singlet). The shift is slightly downfield compared to a standard
benzylic methyl due to the electron-withdrawing nature of the thiazole ring.

Part 2: Synthetic Pathways (Hantzsch Thiazole

Synthesis)
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The most robust and regioselective route to 5-methyl-4-phenylthiazole is the Hantzsch Thiazole
Synthesis. This method utilizes the condensation of an a-haloketone with a thioamide.

Retrosynthetic Logic

To achieve the 4-phenyl-5-methyl substitution pattern, the carbonyl carbon of the a-haloketone
precursor must bear the phenyl ring, while the alpha-carbon bears the methyl group.

o Precursor A (Electrophile): 2-Bromo-1-phenylpropan-1-one (a-Bromopropiophenone).

e Precursor B (Nucleophile): Thioformamide (or Formamide + P2Ss in situ).

Validated Protocol

Note: Thioformamide is unstable; this protocol uses an in-situ generation method or a stable
surrogate like formamidine disulfide if applicable, but the direct Hantzsch is described below.

Step-by-Step Methodology:

o Reagent Preparation: In a round-bottom flask, dissolve 2-bromo-1-phenylpropan-1-one (1.0
equiv) in absolute ethanol (0.5 M concentration).

e Thioamide Addition: Add Thioformamide (1.1 equiv). Alternatively, use thiourea to generate
the 2-aminothiazole, followed by diazotization/dediazoniation if the 2-unsubstituted parent is
difficult to access directly.

» Cyclization: Heat the mixture to reflux for 4-6 hours. Monitoring by TLC (Hexane/EtOAc) will
show the consumption of the bromoketone.

o Workup: Cool to room temperature. Neutralize the hydrobromide salt formed with saturated
NaHCOs solution.

» Extraction: Extract with Dichloromethane (3x). Wash combined organics with brine, dry over
MgSOas, and concentrate.[2]

 Purification: Flash column chromatography (SiOz, 10-20% EtOAc in Hexanes) yields the
target thiazole.
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Mechanistic Visualization

The following diagram illustrates the condensation, cyclization, and dehydration steps that
ensure regiospecificity.

oBromo e tone | SN2 | step1: S-Alkytation Intermediate: Intramolecular Step 2: Cyclization Aromatization | step 3: Dehydration Product
e (Nucleophilic Attack) Imine Formation (N-Attack on Carbonyl) (- H20) 5-Methyl-4-phenylthiazole

Click to download full resolution via product page

Caption: Mechanistic flow of the Hantzsch synthesis ensuring 4-phenyl-5-methyl
regiochemistry.

Part 3: Reactivity Profile & Functionalization

The chemical utility of 5-methyl-4-phenylthiazole lies in its ability to undergo selective
functionalization, primarily at the C2 position.

C2-Lithiation (The "Gateway" Reaction)

The C2 proton is the most acidic site (pKa ~29) due to the inductive effect of the adjacent
Nitrogen and Sulfur.

e Reagent:n-Butyllithium (n-BuLi) or LDA.

o Conditions: THF, -78°C, inert atmosphere (Ar/N2).

o Outcome: Formation of the 2-lithio-5-methyl-4-phenylthiazole species.

o Application: This lithiated species acts as a potent nucleophile, reacting with:
o Aldehydes/Ketones — Secondary/Tertiary alcohols.
o CO2 - Thiazole-2-carboxylic acid.

o Halogens (I2) —» 2-lodo-5-methyl-4-phenylthiazole (precursor for Suzuki coupling).
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Electrophilic Aromatic Substitution (EAS)

The thiazole ring is electron-deficient, making EAS difficult. However, the presence of the
electron-donating Methyl at C5 and Phenyl at C4 modulates this.

 Nitration: Occurs preferentially on the phenyl ring (para-position) rather than the thiazole
ring, as the thiazole nitrogen protonates in acidic media, deactivating the heterocyclic ring

further.

Reactivity Map

5-Methyl-4-phenylthiazole
(Core)

Deprotonation |N-Oxidation Benzylic Subst.
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MCPBA or H202 (Radical Bromination)
C2-Functionalized N-Oxide 5-(Bromomethyl)-
(C2-E) (Metabolite/Intermediate) 4-phenylthiazole
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1. n-BulLi, -78°C
2. Electrophile (E+)

Caption: Divergent synthetic utility of the 5-methyl-4-phenylthiazole scaffold.

Part 4: Medicinal Chemistry Applications

In drug design, 5-methyl-4-phenylthiazole is often utilized as a lipophilic linker or a scaffold
constraint.

e CYP51 Inhibitors: The thiazole nitrogen can coordinate with the heme iron of fungal CYP51,
similar to azole antifungals. The 4-phenyl group fills the hydrophobic pocket of the enzyme.

e Tubulin Polymerization Inhibitors: Derivatives where the C2 position is substituted with
hydrazines or amides have shown potent anticancer activity (IC50 values in the low
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micromolar range against A549 cell lines).

+ Bioisosterism: It serves as a non-classical bioisostere for 1,2,4-triazoles and pyridines,
offering altered metabolic stability (t1/2) and solubility profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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